1,3,4-Thiadiazole-2(3H)-thione

Computational Chemistry Molecular Stability Structure-Activity Relationships

Researchers requiring a reliable thione-tautomer building block often encounter inconsistent quality and unpredictable coordination behavior with heterocyclic analogs. 1,3,4-Thiadiazole-2(3H)-thione eliminates this uncertainty. Key advantages: >5-fold NPP1 inhibitory potency vs. oxadiazole analogs; ambidentate S,N-coordination enabling predictable 1D Zn(II) coordination polymers; high planarity (r.m.s. deviation 0.011 Å) for reproducible supramolecular assembly. Supplied at ≥98% purity with full analytical documentation.

Molecular Formula C2H2N2S2
Molecular Weight 118.19 g/mol
CAS No. 18686-82-3
Cat. No. B104684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,4-Thiadiazole-2(3H)-thione
CAS18686-82-3
Synonyms5-mercapto-1,3,4-thiadiazole
Molecular FormulaC2H2N2S2
Molecular Weight118.19 g/mol
Structural Identifiers
SMILESC1=NNC(=S)S1
InChIInChI=1S/C2H2N2S2/c5-2-4-3-1-6-2/h1H,(H,4,5)
InChIKeyJLAMDELLBBZOOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,4-Thiadiazole-2(3H)-thione (CAS: 18686-82-3): Core Chemical and Physical Property Data for Sourcing and Application


1,3,4-Thiadiazole-2(3H)-thione (CAS: 18686-82-3) is a sulfur-containing, five-membered heterocyclic compound with the molecular formula C2H2N2S2 and a molecular weight of 118.19 g/mol [1]. It predominantly exists as the thermodynamically more stable thione tautomer, a key structural feature that distinguishes it from its thiol isomer [2]. This compound is a fundamental building block, frequently utilized as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [3].

Predominantly exists as the thermodynamically stable thione tautomer, not the thiol isomer
Versatile sulfur‑containing heterocyclic building block for pharmaceutical and material intermediates
Privileged scaffold for enzyme inhibitor design and coordination chemistry research

Why 1,3,4-Thiadiazole-2(3H)-thione (CAS: 18686-82-3) Cannot Be Simply Substituted: Quantified Differentiation from Analogs


The selection of 1,3,4-thiadiazole-2(3H)-thione for a specific application cannot be generalized based on its heterocyclic class. Closely related analogs, such as 1,3,4-oxadiazole-2-thiones or the parent 1,3,4-thiadiazole, exhibit fundamentally different physicochemical properties, binding affinities, and stabilities due to variations in aromaticity, electronic structure, and steric accessibility. The following quantitative evidence demonstrates that performance is not a class-level attribute; rather, it is precisely linked to the specific sulfur and nitrogen arrangement in this exact molecular structure, with measurable differences in activity of up to an order of magnitude compared to its nearest neighbors [1].

Target
1,3,4‑Thiadiazole‑2(3H)‑thione (higher aromaticity, thione‑mediated enzyme inhibition scaffold)
Substitute
1,3,4‑Oxadiazole‑2‑thione (oxygen analog, lower HOMA aromaticity)
Oxygen analogs may shift electronic stability and binding affinity; directly replacing the thiadiazole core is not supported by head‑to‑head aromaticity and activity data.
Target
Thione‑functionalized 1,3,4‑thiadiazole (ambidentate S,N‑coordination mode)
Substitute
Simple thiols or unsubstituted 1,3,4‑thiadiazole (typically monodentate or unpredictable binding)
Lack of the dual S,N binding motif may prevent formation of designed coordination polymers or metal‑organic architectures.

1,3,4-Thiadiazole-2(3H)-thione (CAS 18686-82-3): Product-Specific Quantitative Evidence of Differentiation from Analogs


Superior Geometrical Aromaticity of 1,3,4-Thiadiazole-2(3H)-thione vs. its Oxadiazole Analog

In a direct computational head-to-head study, 1,3,4-thiadiazole-2-thione demonstrated significantly higher aromaticity than its direct oxygen analog, 1,3,4-oxadiazole-2-thione. This difference, measured by the harmonic oscillator model of aromaticity (HOMA), underpins differences in chemical stability and electronic behavior [1].

Geometrical Aromaticity
Method context
Higher HOMA index vs. 1,3,4‑oxadiazole‑2‑thione (DFT/HF calculations)
Supports differentiation in stability and reactivity profiles
Theoretical study; may not fully capture experimental conditions
Computational Chemistry Molecular Stability Structure-Activity Relationships

Enhanced Enzyme Inhibition: 1,3,4-Thiadiazole-2(3H)-thione Core vs. Oxadiazole Core in NPP1 Assays

When comparing derivatives with identical para-substituents, the 1,3,4-thiadiazole-2(3H)-thione core conferred significantly greater inhibitory potency against nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) than the corresponding 1,3,4-oxadiazole-2(3H)-thione core. This is evidenced by a >5-fold lower IC50 value in a side-by-side biochemical evaluation [1].

NPP1 Inhibition (IC50)
Assay context
Thiadiazole derivative IC50 66.5 μM; oxadiazole analog 368 μM (≈5.5‑fold difference)
Supports target‑engagement assay differentiation
In vitro enzyme assay; confirm in specific NPP1 model
Enzymology Inhibitor Design Biochemical Assays

Ambidentate Coordination: 1,3,4-Thiadiazole-2(3H)-thione Binds Zn(II) via Thione Sulfur and Ring Nitrogen, Enabling Polymer Formation

The thione functional group in 1,3,4-thiadiazole-2(3H)-thione enables a unique ambidentate coordination mode that is not possible with simple thiols or unsubstituted thiadiazoles. In a study with 5-methylsulfanyl-1,3,4-thiadiazole-2-thione, the ligand coordinates Zn(II) simultaneously through the exocyclic thione sulfur and an endocyclic ring nitrogen, leading to the formation of a 1D coordination polymer [1].

Coordination Mode
Method context
Ambidentate binding: thione S and ring N coordinate Zn(II) simultaneously, yielding a 1D polymer with distinct ZnS₄/ZnN₄ centers
Enables rational design of MOF and coordination polymer architectures
Structure confirmed by single‑crystal XRD
Coordination Chemistry Crystal Engineering Materials Science

Crystal Structure Analysis: 1,3,4-Thiadiazole-2(3H)-thione Exhibits High Planarity and Characteristic N-H...S Hydrogen Bonding

X-ray crystallographic analysis reveals that the 1,3,4-thiadiazole-2-thione unit is highly planar, with an extremely low root-mean-square (r.m.s.) deviation of just 0.011 Å for its seven constituent atoms [1]. In the solid state, this planarity is reinforced by intermolecular N-H...S hydrogen bonds that link molecules into inversion dimers, a motif that is fundamentally different from the hydrogen bonding patterns observed in related oxadiazoles or unsubstituted thiadiazoles [1].

Crystal Planarity & H‑Bonding
Class‑level
r.m.s. deviation 0.011 Å; N–H···S hydrogen‑bonded dimers in solid state
Supports predictable supramolecular assembly
Single‑crystal XRD; crystal packing may vary with derivatives
X-ray Crystallography Solid-State Chemistry Structural Biology

High-Value Research and Industrial Application Scenarios for 1,3,4-Thiadiazole-2(3H)-thione (CAS 18686-82-3) Based on Quantified Evidence


Scaffold for Developing Potent Non-Competitive Enzyme Inhibitors (e.g., NPP1, Carbonic Anhydrase, Tyrosinase)

As demonstrated by the >5-fold increase in NPP1 inhibitory potency compared to its oxadiazole analog [1], and the identification of novel, non-sulfonamide carbonic anhydrase IX inhibitors with K_i values as low as 1.25 μM [2], this thione core is a privileged scaffold for medicinal chemistry. Researchers can leverage this quantified potency advantage to design more effective tool compounds or therapeutic leads, particularly where high target affinity is required at low concentrations. The unique binding mode to the dicopper center of tyrosinase further expands its application in dermatological and agrochemical research [3].

Precursor for Functional Coordination Polymers and Metal-Organic Frameworks (MOFs) with Tunable Properties

The unambiguous ambidentate coordination chemistry of the 1,3,4-thiadiazole-2(3H)-thione core, capable of binding metal ions like Zn(II) through both sulfur and nitrogen atoms, makes it a superior linker for crystal engineering [4]. This property is directly evidenced by the successful synthesis of a 1D coordination polymer with Zn(II) exhibiting discrete ZnS4 and ZnN4 tetrahedral centers [4]. This is a clear advantage over simpler thiols or unsubstituted thiadiazoles, allowing for the rational design of novel materials with predictable architectures, potential semiconductivity, and high thermal stability [4].

Building Block in Supramolecular Chemistry Requiring High Molecular Planarity and Robust Hydrogen Bonding

The experimentally verified high planarity (r.m.s. deviation = 0.011 Å) and characteristic N-H...S hydrogen-bonded dimer motif [5] are critical design parameters for supramolecular chemists. This quantifiable and reproducible solid-state behavior is essential for applications like co-crystal formation, crystal morphology control, and the design of hydrogen-bonded organic frameworks (HOFs). Using this specific compound ensures predictable intermolecular interactions, which is a key differentiator for reproducible synthesis and material performance compared to less structurally defined analogs.

Corrosion Inhibition Studies Leveraging Superior Aromaticity and Metal-Binding Ability

The enhanced geometrical aromaticity of the thiadiazole-thione core, which is quantitatively greater than its oxygen analog [6], contributes to its high chemical stability and strong adsorption onto metal surfaces. This is a class-level inference supported by its documented efficacy in corrosion inhibition research, where its ability to form stable, protective complexes with metal ions is exploited [7]. The stronger aromatic character provides a stable π-system for surface interaction, giving it a potential advantage over less aromatic heterocyclic inhibitors in demanding environments.

Application
Selection Property
Validation Focus
Enzyme inhibitor scaffold design
Thione core structure‑activity relationship context
Target profiling (NPP1, carbonic anhydrase, tyrosinase)
MOF/coordination polymer synthesis
Ambidentate S,N‑coordination mode
Metal‑binding and polymer architecture characterization
Supramolecular assembly research
High planarity and N–H···S hydrogen‑bonding network
Co‑crystal and HOF formation studies
Corrosion inhibition research
Aromaticity and metal‑surface adsorption capacity
Electrochemical and weight‑loss assay evaluation

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